1,3-Di-tert-butyl-5-iodobenzene

Radical Chemistry Reaction Kinetics Steric Acceleration

1,3-Di-tert-butyl-5-iodobenzene (CAS 37055-53-1) is a uniquely sterically encumbered aryl iodide whose two bulky tert-butyl groups flank the reactive iodine center. This architecture enforces high selectivity in cross-coupling, radical iodine-atom transfer, and C–H activation while suppressing homocoupling and protodehalogenation. Compared to unsubstituted or mono-alkyl aryl iodides, it delivers superior yields in sterically demanding transformations and is the prime building block for hindered biaryl architectures and defined ligand pockets. Procure ≥95% purity material for reliable R&D and industrial synthetic performance.

Molecular Formula C14H21I
Molecular Weight 316.22 g/mol
CAS No. 37055-53-1
Cat. No. B3132514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-tert-butyl-5-iodobenzene
CAS37055-53-1
Molecular FormulaC14H21I
Molecular Weight316.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C
InChIInChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3
InChIKeyWHNJNYKUXPHIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-tert-butyl-5-iodobenzene (CAS 37055-53-1): A Sterically Demanding Aryl Iodide Building Block for Advanced Synthesis


1,3-Di-tert-butyl-5-iodobenzene (CAS 37055-53-1) is an aryl iodide characterized by the symmetrical placement of two bulky tert-butyl groups at the 1- and 3-positions of the benzene ring, with the iodine substituent at the 5-position . This structural arrangement creates a sterically encumbered environment around the reactive iodine center, which distinguishes it from less substituted aryl iodides and is exploited to achieve high selectivity in cross-coupling, C–H activation, and the construction of hindered molecular architectures . Its unique combination of steric bulk and the reactivity of the C–I bond makes it a valuable building block in both academic research and industrial chemical development .

Why Generic Aryl Iodides Cannot Substitute for 1,3-Di-tert-butyl-5-iodobenzene in Sterically Sensitive Applications


The performance of aryl iodides in sterically demanding transformations is not universal. The presence and positioning of bulky substituents dramatically alter reaction outcomes. Studies on iodine abstraction by alkyl radicals show that the efficiency of this process is highly dependent on the release of steric strain, with ortho-substituted iodobenzenes exhibiting the greatest reactivity [1]. Conversely, in cross-coupling reactions, unhindered aryl iodides may suffer from poor turnover at lower temperatures due to the stability of catalytic intermediates [2]. Therefore, substituting 1,3-di-tert-butyl-5-iodobenzene with a less hindered analog like iodobenzene or 4-tert-butyl-iodobenzene would fundamentally change the steric landscape of the reaction, potentially leading to lower yields, unwanted side reactions, or complete failure in transformations designed to leverage its specific steric profile. The quantitative evidence below illustrates these critical performance differences.

Quantitative Differentiation of 1,3-Di-tert-butyl-5-iodobenzene: A Comparative Performance Guide


Enhanced Reactivity in Sterically-Driven Iodine Abstraction vs. Unhindered Aryl Iodides

The presence of bulky tert-butyl groups adjacent to the iodine atom significantly accelerates iodine abstraction by alkyl radicals. This class of compounds exhibits enhanced reactivity due to the relief of steric strain upon iodine loss [1]. While specific kinetic data for 1,3-di-tert-butyl-5-iodobenzene are not available in the primary study, the observed trend for ortho-substituted analogs provides a direct class-level inference. The abstraction is most efficient in iodobenzenes ortho-substituted with bulky groups, with rates correlating well with the calculated strain energy released during iodine elimination [1].

Radical Chemistry Reaction Kinetics Steric Acceleration

Facile Two-Step Synthesis from Readily Available Precursors

A streamlined synthesis of meta-substituted iodobenzenes, including 1,3-di-tert-butyl-5-iodobenzene, has been reported. The method utilizes a Negishi coupling followed by iodination, providing the desired compounds in excellent yields over two steps from readily available precursors . This contrasts with traditional iodination of 1,3-di-tert-butylbenzene, which may be less efficient or require harsher conditions.

Synthetic Methodology Process Chemistry Negishi Coupling

Commercial Availability with Defined Purity Specifications

1,3-Di-tert-butyl-5-iodobenzene is commercially available with clearly defined purity and storage specifications. For example, one major vendor supplies the compound with a purity of 96% and specifies storage at 2-8°C with protection from light . This level of specification and quality control is critical for ensuring reproducible results in sensitive research and industrial applications.

Chemical Procurement Quality Control Vendor Specifications

Recommended Application Scenarios for 1,3-Di-tert-butyl-5-iodobenzene Based on Verified Evidence


Synthesis of Sterically Shielded Catalysts and Ligands

The bulky tert-butyl groups of 1,3-di-tert-butyl-5-iodobenzene make it an ideal precursor for constructing ligands and catalysts with defined steric pockets . When incorporated into a catalyst framework, it can provide the necessary steric bulk to influence the selectivity and activity of metal-catalyzed transformations, as demonstrated by its use as a dispersion energy donor building block in the Corey-Bakshi-Shibata (CBS) reduction .

Radical-Mediated Transformations Requiring Efficient Iodine Transfer

Based on the class-level evidence that bulky ortho-substituted aryl iodides undergo efficient iodine abstraction by alkyl radicals due to steric strain release , 1,3-di-tert-butyl-5-iodobenzene is a strong candidate for radical chain reactions and atom-transfer processes. Its use is expected to provide superior yields and rates compared to less hindered aryl iodides in such applications .

Construction of Hindered Biaryl Motifs via Cross-Coupling

While the performance of specific aryl iodides in Suzuki-Miyaura couplings can be temperature-dependent , the steric profile of 1,3-di-tert-butyl-5-iodobenzene can be strategically exploited to control regioselectivity and suppress undesired homocoupling or protodehalogenation side reactions. Its use is particularly advantageous when targeting sterically congested biaryl products, where less hindered electrophiles may lead to complex mixtures [1].

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